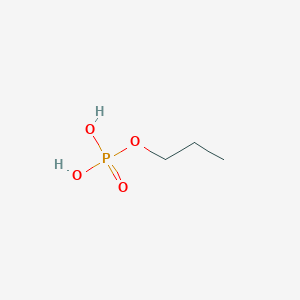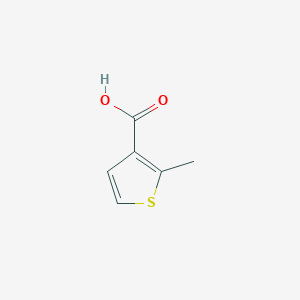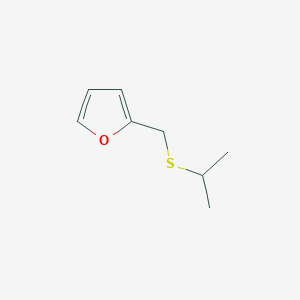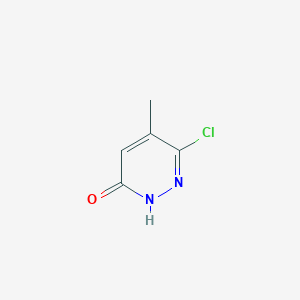
1,1,2-Tris(4-methoxyphenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,2-Tris(4-methoxyphenyl)ethan-1-ol, commonly known as TME, is a chemical compound that belongs to the class of organic compounds called phenols. TME is a white crystalline powder, which is soluble in organic solvents like ethanol and methanol. It has a molecular formula of C24H24O4 and a molecular weight of 376.45 g/mol. TME has gained significant attention in recent years due to its potential applications in scientific research.
作用機序
The mechanism of action of TME is not fully understood. However, it is believed that TME exerts its effects by modulating various signaling pathways involved in cell growth, inflammation, and apoptosis. TME has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer development. TME has also been shown to activate the AMPK pathway, which regulates cellular energy homeostasis and plays a role in cancer prevention.
Biochemical and Physiological Effects:
TME has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are markers of oxidative stress. TME has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. Additionally, TME has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10.
実験室実験の利点と制限
TME has several advantages for lab experiments. It is readily available and can be synthesized with high yields using simple methods. TME is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, TME has some limitations for lab experiments. It is relatively insoluble in water, which can limit its use in aqueous systems. Additionally, TME can exhibit low bioavailability, which can affect its efficacy in vivo.
将来の方向性
There are several future directions for research on TME. One area of interest is the development of TME-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the elucidation of the molecular mechanisms underlying the effects of TME. Additionally, the development of more efficient synthesis methods for TME and its derivatives could lead to the discovery of new therapeutic agents.
科学的研究の応用
TME has been extensively studied for its potential applications in scientific research. It has been shown to possess antioxidant, anti-inflammatory, and anti-cancer properties. TME has been found to inhibit the growth of cancer cells, including breast, lung, and prostate cancer cells, by inducing apoptosis. Additionally, TME has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis.
特性
CAS番号 |
1817-87-4 |
|---|---|
製品名 |
1,1,2-Tris(4-methoxyphenyl)ethan-1-ol |
分子式 |
C23H24O4 |
分子量 |
364.4 g/mol |
IUPAC名 |
1,1,2-tris(4-methoxyphenyl)ethanol |
InChI |
InChI=1S/C23H24O4/c1-25-20-10-4-17(5-11-20)16-23(24,18-6-12-21(26-2)13-7-18)19-8-14-22(27-3)15-9-19/h4-15,24H,16H2,1-3H3 |
InChIキー |
XZKJJZRDNXWVLH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)O |
正規SMILES |
COC1=CC=C(C=C1)CC(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














